molecular formula C18H26 B14254307 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene CAS No. 405506-88-9

1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene

Cat. No.: B14254307
CAS No.: 405506-88-9
M. Wt: 242.4 g/mol
InChI Key: PJCQELGUCRABMN-UHFFFAOYSA-N
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Description

1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a nonadienyl group. This compound is known for its high reactivity due to the presence of multiple double bonds and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene typically involves the esterification of nonanol derivatives with methyl or vinyl reagents. The reaction is followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The raw materials, such as nonanol and methyl reagents, are fed into the reactor, where they undergo esterification, dehydration, and distillation in a continuous process .

Chemical Reactions Analysis

Types of Reactions

1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene involves its interaction with molecular targets through its reactive double bonds and methyl groups. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The pathways involved may include oxidative stress, signal transduction, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is unique due to its combination of a benzene ring with a nonadienyl group, providing a distinct set of chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

CAS No.

405506-88-9

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

1-(4,8-dimethylnona-3,7-dienyl)-4-methylbenzene

InChI

InChI=1S/C18H26/c1-15(2)7-5-8-16(3)9-6-10-18-13-11-17(4)12-14-18/h7,9,11-14H,5-6,8,10H2,1-4H3

InChI Key

PJCQELGUCRABMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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